1,1-Dibromo-1-pentene

説明

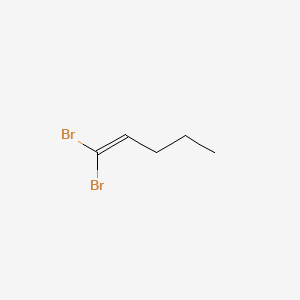

1,1-Dibromo-1-pentene is an unsaturated organobromine compound with the molecular formula C₅H₈Br₂. Its structure features a double bond between the first and second carbon atoms (C1 and C2) and two bromine atoms attached to C1. This configuration imparts unique reactivity due to the combined effects of the electron-withdrawing bromine substituents and the electron-rich double bond. Key characteristics include:

- Molecular weight: ~227.93 g/mol (calculated).

- Reactivity: Enhanced electrophilicity at the double bond due to bromine’s inductive effect, making it prone to addition and elimination reactions.

- Applications: Potential use in organic synthesis as a dienophile or intermediate for cross-coupling reactions .

特性

分子式 |

C5H8Br2 |

|---|---|

分子量 |

227.92 g/mol |

IUPAC名 |

1,1-dibromopent-1-ene |

InChI |

InChI=1S/C5H8Br2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3 |

InChIキー |

JWMUSIPRTLTALQ-UHFFFAOYSA-N |

正規SMILES |

CCCC=C(Br)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes critical differences between 1,1-Dibromo-1-pentene and related compounds, based on structural features, molecular properties, and reactivity:

Key Findings:

Structural Influence on Reactivity :

- Compounds with double bonds (e.g., this compound, 5-Bromo-1-pentene) exhibit higher reactivity in addition reactions compared to saturated analogs like 1,3-Dibromopentane. The presence of bromine further polarizes the double bond, enhancing electrophilicity .

- Steric Effects : 5-Bromo-5,5-difluoro-1-pentene’s fluorine substituents create steric hindrance, reducing reaction rates at C5 but stabilizing the molecule against degradation .

Spectroscopic Differentiation: IR Spectroscopy: The C=C stretch (~1650 cm⁻¹) and C-Br bond (~600 cm⁻¹) in this compound distinguish it from saturated dibromopentanes, which lack the double bond absorption . Mass Spectrometry: Monoisotopic masses vary significantly—e.g., 147.99 for (1Z)-1-Bromo-1-pentene vs. 183.97 for 5-Bromo-5,5-difluoro-1-pentene .

Safety and Handling: Dibrominated compounds (e.g., this compound, 1,3-Dibromopentane) generally require stricter safety protocols than mono-bromo analogs due to higher toxicity. For example, 1,5-Dibromopentane mandates protective equipment to prevent skin/eye contact , while 1-Bromopentane poses milder risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。